

## Delgocitinib Application in 3D Reconstructed Human Epidermis Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Delgocitinib** is a pan-Janus kinase (JAK) inhibitor that effectively targets JAK1, JAK2, JAK3, and TYK2, playing a crucial role in the modulation of inflammatory responses.[1] By inhibiting the JAK-STAT signaling pathway, **delgocitinib** blocks the signaling of various pro-inflammatory cytokines central to the pathophysiology of inflammatory skin diseases such as atopic dermatitis and chronic hand eczema.[1][2][3] Three-dimensional (3D) reconstructed human epidermis (RHE) models provide a valuable in vitro platform for investigating the efficacy and mechanism of action of topical dermatological drugs like **delgocitinib** in a system that closely mimics human skin.

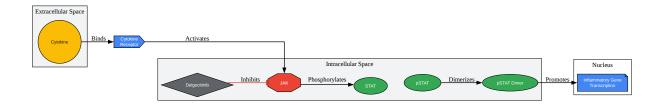
These application notes provide detailed protocols for the use of **delgocitinib** in 3D RHE models to assess its anti-inflammatory and skin barrier-restoring properties.

### **Signaling Pathway of Delgocitinib**

**Delgocitinib** exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses. When these signaling molecules bind to their receptors, associated JAKs are activated, leading to the



phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes. **Delgocitinib**, as a pan-JAK inhibitor, blocks this cascade, thereby downregulating the inflammatory response.



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**Figure 1: Delgocitinib**'s inhibition of the JAK-STAT signaling pathway.

### **Experimental Protocols**

The following protocols are adapted from methodologies used for other JAK inhibitors in 3D skin models and are intended as a guide for researchers.[2][4] Optimization may be required depending on the specific RHE model and research question.

# Preparation and Culture of 3D Reconstructed Human Epidermis (RHE) Models

- Model Acquisition: Obtain commercially available 3D RHE models (e.g., EpiDerm™, SkinEthic™ RHE).
- Culture Conditions: Culture the RHE models according to the manufacturer's instructions,
   typically at the air-liquid interface in provided maintenance medium.



 Acclimatization: Allow the models to acclimatize in the incubator for at least 24 hours before commencing experiments.

# Induction of an Inflammatory Phenotype (Atopic Dermatitis-like)

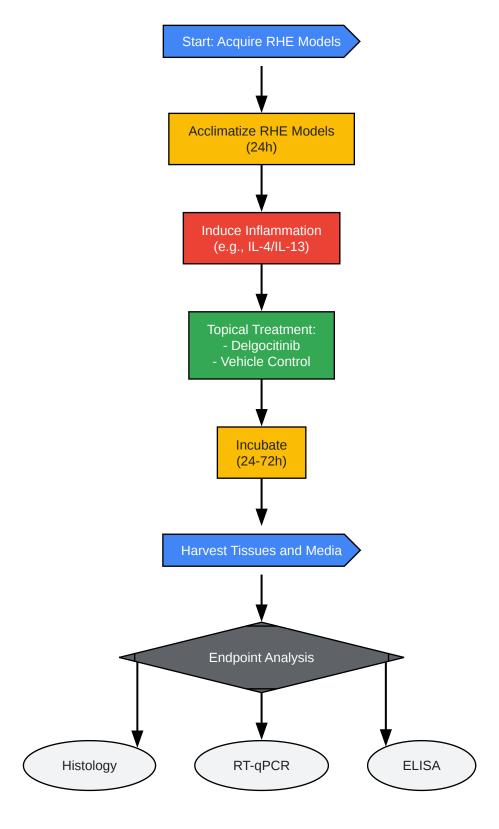
- Cytokine Cocktail: To mimic the inflammatory conditions of atopic dermatitis, stimulate the RHE models with a cocktail of recombinant human cytokines. A commonly used combination is IL-4 and IL-13.[2][4]
- Application: Add the cytokine cocktail to the culture medium. For example, use IL-4 (10 ng/mL) and IL-13 (10 ng/mL).
- Incubation: Culture the stimulated models for a period sufficient to induce an inflammatory response, typically 48-72 hours.

#### **Treatment with Delgocitinib**

- Formulation: Prepare a suitable vehicle for topical application of delgocitinib (e.g., a cream
  or ointment base). Ensure the vehicle itself does not affect the RHE model.
- Dosing: Determine the appropriate concentration range for **delgocitinib**. Based on clinical trial data, concentrations ranging from 1 mg/g to 30 mg/g have been evaluated.[1][5][6]
- Application: Apply a standardized amount of the delgocitinib formulation or vehicle control topically to the surface of the RHE model.
- Treatment Schedule: Treatment can be administered concurrently with the inflammatory stimulus or as a pre-treatment. A typical duration of treatment is 24-72 hours.

### **Experimental Workflow**





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Figure 2: General experimental workflow for testing **delgocitinib** in RHE models.



#### **Endpoint Analysis**

- Histological Assessment:
  - Fix RHE tissues in formalin and embed in paraffin.
  - Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate epidermal morphology, thickness, and signs of inflammation (e.g., spongiosis).
  - Perform immunohistochemistry for key skin barrier proteins such as Filaggrin (FLG) and Loricrin (LOR).
- Gene Expression Analysis (RT-qPCR):
  - Isolate total RNA from the RHE tissues.
  - Perform reverse transcription to synthesize cDNA.
  - Use quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory markers (e.g., S100A9, IL1B, IL24) and skin barrier-related genes (FLG, LOR, FLG2).
- Protein Analysis (ELISA):
  - Collect the culture medium from the RHE models.
  - Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of proinflammatory cytokines and chemokines (e.g., IL-6, IL-8, TSLP).

### **Expected Outcomes and Data Presentation**

Treatment with **delgocitinib** is expected to counteract the inflammatory effects of the cytokine stimulus in the RHE models. The following tables summarize quantitative data on gene expression changes observed in clinical studies of chronic hand eczema, which can serve as a reference for expected outcomes in RHE models.[1][3]

Table 1: Effect of **Delgocitinib** on Inflammatory Gene Expression



Gene	Function	Expected Change with Delgocitinib	Reference
S100A9	Pro-inflammatory alarmin	Downregulation	[1]
IL1B	Pro-inflammatory cytokine	Downregulation	[2]
IL20	Pro-inflammatory cytokine	Downregulation	[2]
IL24	Pro-inflammatory cytokine	Downregulation	[2]
POSTN	Extracellular matrix protein involved in inflammation	Downregulation	[2]

Table 2: Effect of **Delgocitinib** on Skin Barrier Gene Expression

Gene	Function	Expected Change with Delgocitinib	Reference
LORICRIN (LOR)	Major component of the cornified envelope	Upregulation/Restorati on	[1][3]
FILAGGRIN (FLG)	Essential for stratum corneum formation and hydration	Upregulation/Restorati on	[3]
FILAGGRIN 2 (FLG2)	Cornified envelope precursor	Upregulation/Restorati on	[1][3]
DSC1	Desmosomal cadherin	Upregulation	[2]
KRT1	Keratin 1	Upregulation	[2]

## Conclusion



The use of 3D reconstructed human epidermis models provides a robust and relevant in vitro system to study the therapeutic potential of **delgocitinib**. The protocols and expected outcomes outlined in these application notes offer a comprehensive guide for researchers to investigate the anti-inflammatory and barrier-restoring effects of **delgocitinib**, contributing to a deeper understanding of its mechanism of action and supporting its development for the treatment of inflammatory skin diseases.

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